molecular formula C6H8O2S B1355419 2,3-Thiophenedimethanol CAS No. 13250-85-6

2,3-Thiophenedimethanol

Cat. No.: B1355419
CAS No.: 13250-85-6
M. Wt: 144.19 g/mol
InChI Key: SUVOAAWORTVNEP-UHFFFAOYSA-N
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Description

2,3-Thiophenedimethanol is a chemical compound that is part of the thiophene family . Thiophene is a five-membered aromatic ring with a sulfur atom . The molecule consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leads to arylated indeno[1,2-c]thiophenes . Another method involves treating diboronic ester with 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile via Suzuki coupling reaction .


Molecular Structure Analysis

The this compound molecule contains a total of 23 bonds. There are 11 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, and 1 five-membered ring .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide occur in the presence of CuCl2 to give indenone intermediate .


Physical and Chemical Properties Analysis

Thiophene and its derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Scientific Research Applications

1. Thermochemical Studies in Electronic and Optoelectronic Devices

Thiophene-based compounds like 2,3-Thiophenedimethanol are crucial in modern drug design, biodiagnostics, electronic, and optoelectronic devices, and conductive polymers. A study by Roux et al. (2007) focused on the experimental and computational thermochemical study of thiophene-based compounds, particularly their relative stabilities, which are essential for applications in electronic devices and conductive polymers (Roux et al., 2007).

2. Synthesis of Homooxacalix[n]thiophenes

Komatsu et al. (1999) reported the synthesis of a series of homooxacalix[n]thiophenes from 2,5-thiophenedimethanol, demonstrating their potential in various scientific applications. The synthesis method involved acid-catalyzed dehydration under mild conditions, highlighting the versatility of thiophene derivatives in chemical synthesis (Komatsu et al., 1999).

3. Enhancing Lithium Ion Batteries' Performance

Thiophene derivatives have been explored as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. A study by Xia et al. (2015) showed that certain thiophene derivatives can form a protective layer on the cathode surface, thereby enhancing the cycling stability of high voltage LiCoO2 cathodes (Xia et al., 2015).

4. Electrochromic Polymers

Thiophene derivatives have been synthesized for use in electrochromic polymers. A study by Sankaran and Reynolds (1997) reported the synthesis of new derivatives of 3,4-ethylenedioxythiophene, demonstrating their application in electrochromic materials, which change color under electric influence (Sankaran & Reynolds, 1997).

5. Development of Lanthanide Complexes as Biological Agents

Thiophene derivatives have been used in the synthesis of lanthanide complexes with potential as biological agents. A study by Fouad (2020) explored the synthesis of lanthanide complexes using 2-carbaldehyde thiophene, demonstrating their potential in medical applications, including antimicrobial andantioxidant activities (Fouad, 2020).

6. Microporous Lanthanide-Based Metal-Organic Frameworks

Thiophene derivatives have been used to functionalize microporous lanthanide-based metal-organic frameworks, which have applications in gas adsorption, sensing properties, and magnetic properties. Wang et al. (2016) demonstrated the use of a methyl-substituted thieno[2,3-b]thiophene dicarboxylate in synthesizing three types of frameworks with distinct structural and functional properties (Wang et al., 2016).

7. Synthesis of Bifunctional Compounds

Thiophene derivatives have been used in the synthesis of various bifunctional compounds with potential applications in chemistry and material science. Kondakova and Gol'dfarb (1958) synthesized compounds such as 2,5-dimethyl-3,4-thiophenedimethanol from thiophene derivatives, showcasing the versatility of these compounds in synthetic chemistry (Kondakova & Gol'dfarb, 1958).

8. Luminescent and Magnetic Properties of Lanthanide-Thiophene Compounds

Thiophene derivatives have been incorporated into lanthanide-thiophenedicarboxylate hybrid compounds to explore their luminescent and magnetic properties. Huang et al. (2009) studied three lanthanide-thiophenedicarboxylate hybrid compounds, revealing their potential as dual-function materials exhibiting both luminescence and magnetic behavior (Huang et al., 2009).

Safety and Hazards

According to the safety data sheet, 2-Thiophenemethanol is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the potential applications of 2,3-Thiophenedimethanol in various fields.

Properties

IUPAC Name

[2-(hydroxymethyl)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVOAAWORTVNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313996
Record name 2,3-Thiophenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-85-6
Record name 2,3-Thiophenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Thiophenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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